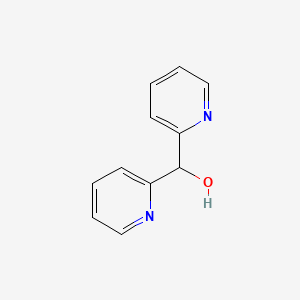

Di(pyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKKDBULSAMYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188556 | |

| Record name | alpha-2-Pyridylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35047-29-1 | |

| Record name | α-2-Pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-2-Pyridylpyridine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035047291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-2-Pyridylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-pyridylpyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Di(pyridin-2-yl)methanol

Abstract

This compound, also known as (2,2'-dipyridyl)methanol, is a crucial bidentate N,N-ligand in coordination chemistry and a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its ability to form stable complexes with a wide range of metal ions has led to its use in catalysis, materials science, and bioinorganic chemistry. This guide provides a comprehensive overview of a reliable and widely adopted synthetic protocol for this compound, focusing on the underlying chemical principles, detailed experimental procedures, and critical process parameters. The target audience for this document includes researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis.

Introduction: Significance and Synthetic Strategy

The utility of this compound stems from its structural features: two pyridine rings linked by a methanol bridge. This arrangement allows it to act as a chelating agent, binding to a metal center through the two nitrogen atoms. The hydroxyl group provides a secondary coordination site or a handle for further functionalization.

While several synthetic routes exist, one of the most robust and frequently employed methods is the Grignard reaction. This approach involves the nucleophilic addition of a pyridyl-Grignard reagent to a pyridine-2-carbonyl compound. The primary strategy discussed herein involves the reaction of 2-pyridylmagnesium bromide with pyridine-2-carboxaldehyde. This method is favored for its relatively high yields and the accessibility of its starting materials.

The core of this synthesis relies on the in-situ formation of the Grignard reagent from 2-bromopyridine and magnesium turnings. This organometallic intermediate is a potent nucleophile and a strong base, necessitating strict anhydrous conditions to prevent its premature quenching by protic solvents like water.

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages:

-

Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 2-bromopyridine to form 2-pyridylmagnesium bromide. This reaction is typically initiated in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), which helps to stabilize the Grignard reagent.

-

Nucleophilic Addition: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This forms a magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with an acidic or neutral aqueous solution, such as saturated ammonium chloride, to protonate the alkoxide, yielding the final this compound product.

The diagram below illustrates the overall reaction mechanism.

Caption: High-level overview of the Grignard synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature methods.

3.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.58 g | 10.0 | Use freshly distilled liquid for best results. |

| Magnesium Turnings | Mg | 24.31 | 0.267 g | 11.0 | Activate by grinding or with iodine if needed. |

| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | 1.07 g | 10.0 | Use freshly distilled liquid. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | Anhydrous, inhibitor-free. |

| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | ~20 mL | - | For quenching the reaction. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying the organic phase. |

3.2. Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle

-

Ice bath

3.3. Step-by-Step Procedure

The experimental setup must be rigorously dried and maintained under an inert atmosphere throughout the reaction.

Caption: Step-by-step experimental workflow for the synthesis.

Causality and Critical Parameters:

-

Anhydrous Conditions (Step 1): This is the most critical parameter. Any moisture will protonate and destroy the Grignard reagent, halting the reaction. Flame-drying the glassware and using an inert gas blanket are essential.

-

Initiation (Step 5): Grignard reactions can have an induction period. Gentle heating or adding a small crystal of iodine can help initiate the reaction by activating the magnesium surface.

-

Temperature Control (Steps 6 & 8): The initial formation is exothermic and should be controlled to prevent side reactions. The subsequent addition of the aldehyde is performed at 0 °C to minimize side reactions and improve selectivity.

-

Quenching (Step 11): Slow addition of a mild proton source like saturated ammonium chloride is crucial. Adding water directly can cause a highly exothermic and uncontrolled reaction.

Characterization and Expected Results

The purified product should be a white to off-white solid. Proper characterization is essential to confirm its identity and purity.

4.1. Expected Yield and Physical Properties

| Parameter | Expected Value |

| Appearance | White to pale yellow solid |

| Yield | 65-80% (typical) |

| Melting Point | 70-73 °C |

4.2. Spectroscopic Data

-

¹H NMR (in CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals are:

-

A singlet for the methine proton (-CH(OH)-) around δ 6.0 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which can vary in position.

-

A series of multiplets in the aromatic region (δ 7.0-8.6 ppm) corresponding to the 8 protons of the two pyridine rings.

-

-

¹³C NMR (in CDCl₃): Expected signals include the methine carbon (~75 ppm) and aromatic carbons (~120-160 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (186.21 g/mol ).

Troubleshooting and Optimization

-

Problem: Reaction Fails to Initiate.

-

Cause: Inactive magnesium surface; presence of moisture.

-

Solution: Gently crush the magnesium turnings under an inert atmosphere before reaction. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Ensure all reagents and solvents are perfectly dry.

-

-

Problem: Low Yield.

-

Cause: Incomplete Grignard formation; premature quenching of the reagent; side reactions from temperature fluctuations.

-

Solution: Ensure all magnesium is consumed before adding the aldehyde. Maintain slow, dropwise addition rates and strict temperature control throughout the experiment.

-

-

Problem: Impure Product.

-

Cause: Incomplete reaction; formation of side products (e.g., Wurtz coupling of the Grignard reagent).

-

Solution: Optimize the stoichiometry (a slight excess of magnesium is common). Ensure efficient purification by column chromatography, potentially using a different solvent system.

-

Conclusion

The Grignard-based synthesis of this compound is a reliable and scalable method for producing this valuable ligand. Success hinges on meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions and precise temperature control. By understanding the underlying mechanism and critical parameters outlined in this guide, researchers can consistently achieve high yields of pure product, enabling further exploration of its diverse applications in chemistry and materials science.

di(pyridin-2-yl)methanol structural analysis

An In-Depth Technical Guide to the Structural Analysis of Di(pyridin-2-yl)methanol

Abstract

This compound and its derivatives represent a critical class of compounds in modern chemistry, serving as versatile chelating ligands for catalysis, key intermediates in organic synthesis, and foundational scaffolds in medicinal chemistry.[1][2] Their utility is intrinsically linked to their three-dimensional structure, conformation, and the non-covalent interactions they form. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the structure of this compound. We will explore the synergistic application of single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR), and computational modeling. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.

Introduction: The Significance of a Bifunctional Scaffold

This compound, with its central hydroxyl-bearing stereocenter flanked by two pyridine rings, possesses a unique combination of structural features. The pyridine nitrogen atoms act as Lewis basic sites and potent hydrogen bond acceptors, while the methanol hydroxyl group can serve as both a hydrogen bond donor and acceptor.[3] This duality governs its role in supramolecular chemistry and as a bidentate ligand in coordination chemistry, where it has been used to form polynuclear manganese clusters with interesting magnetic properties and copper complexes relevant to electrochemical applications.[1] Furthermore, the (pyridin-2-yl)methanol moiety is a recognized pharmacophore, with derivatives showing promise as selective antagonists for ion channels like TRPV3, highlighting its importance in drug discovery.[1][2]

A thorough understanding of its structural landscape—both in the solid state and in solution—is therefore paramount for predicting its behavior, designing new catalysts, and optimizing its properties for pharmaceutical applications. This guide outlines the integrated analytical workflow required to achieve this comprehensive understanding.

Solid-State Structure: The Definitive View via X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing.

Causality of Experimental Choice

For a molecule like this compound, which has multiple rotatable bonds and hydrogen bonding capabilities, the solid-state structure provides a crucial baseline. It reveals the most stable conformation in the crystalline environment and, most importantly, the specific hydrogen bonding motifs that are formed. This information is invaluable for understanding polymorphism, solubility, and receptor-binding interactions in drug design. Studies on closely related analogues, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, demonstrate that O—H⋯N hydrogen bonds are a dominant feature, linking molecules into distinct supramolecular architectures like zigzag chains.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. A typical method is slow evaporation.

-

Dissolve purified this compound in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) to near saturation.

-

Loosely cover the container to allow for slow evaporation over several days to weeks at a constant temperature.

-

The formation of well-defined, transparent crystals with sharp edges indicates a successful outcome. Visually inspect under a microscope.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Perform data collection on a single-crystal X-ray diffractometer, usually with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a low temperature (e.g., 100 K) to minimize thermal motion.[6]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to locate the positions of heavy atoms.

-

Refine the structural model using full-matrix least-squares on F². Locate hydrogen atoms from the difference Fourier map and refine their positions.[4] The final refined structure should have low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.

-

Key Structural Insights & Data Presentation

The primary insight from X-ray crystallography is the molecule's conformation and its intermolecular interactions. In derivatives of (pyridin-2-yl)methanol, the dihedral angle between the two aromatic rings is a key conformational descriptor.[5] The most significant interaction is the intermolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of a neighboring pyridine ring.

| Parameter | Typical Value (from analogues) | Significance | Reference |

| O—H···N Bond Distance | 2.0 - 2.2 Å (H···N) | Confirms a moderate to strong hydrogen bond. | [5][7] |

| Phenyl-Pyridyl Dihedral Angle | 70 - 75° | Indicates significant twisting, not a planar structure. | [5][8] |

| Supramolecular Motif | Helical or Zigzag Chains | Dictates crystal packing and physical properties. | [4][8] |

Solution-State Structure: Conformational Dynamics via NMR Spectroscopy

While crystallography provides a static picture, NMR spectroscopy reveals the time-averaged structure and conformational dynamics in solution, which is more relevant to its behavior in biological systems or chemical reactions.

Causality of Experimental Choice

For a flexible molecule, it is crucial to determine if the solid-state conformation persists in solution. NMR is uniquely suited for this. Chemical shifts are sensitive to the local electronic environment, and coupling constants (via COSY) confirm connectivity. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can probe through-space proximity of protons, providing direct evidence of conformational preferences. The observation of unexpected splitting patterns or broadened signals can indicate dimerization or specific hydrogen-bonding interactions in solution.[9]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it can preserve hydrogen bonding and keep the hydroxyl proton from exchanging too rapidly.

-

Filter the solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals: Protons on the pyridine rings will appear in the aromatic region (~7.0-8.5 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) will be a singlet further upfield. The hydroxyl proton signal can be broad and its position is highly variable (e.g., 4-6 ppm), depending on concentration and solvent.[10]

-

Validation: Add a drop of D₂O and re-acquire the spectrum. The hydroxyl proton signal should disappear due to H/D exchange, confirming its assignment.[10]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Aromatic carbons will appear from ~120-150 ppm, with the carbons attached to nitrogen appearing at the lower field end. The carbinol carbon (C-OH) will be in the aliphatic region (~60-80 ppm).[11]

-

-

2D COSY Acquisition:

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling relationships, confirming assignments within each pyridine ring.

-

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity (Expected) | Notes |

| Pyridyl-H | 7.0 - 8.5 | Doublet, Triplet, or ddd | Proximity to nitrogen causes downfield shifts. |

| α-CH | ~5.5 - 6.0 | Singlet | The proton on the central carbon (C-OH). |

| OH | 4.0 - 6.0 (variable) | Broad Singlet | Position is concentration/solvent dependent; exchanges with D₂O. |

| Pyridyl-C | 120 - 150 | - | - |

| C-N (Pyridyl) | 148 - 165 | - | Quaternary carbons, often less intense. |

| C-OH | 60 - 80 | - | The central carbinol carbon. |

Vibrational and Electronic Properties: A Spectroscopic Fingerprint

FT-IR and UV-Vis spectroscopy provide complementary information about functional groups and the electronic structure of the molecule.

Causality of Experimental Choice

FT-IR is exceptionally sensitive to the presence of specific functional groups, most notably the O-H group. The position and shape of the O-H stretching band provide direct evidence of hydrogen bonding. A free O-H stretch appears as a sharp band around 3600 cm⁻¹, while a hydrogen-bonded O-H appears as a broad, intense band shifted to a lower wavenumber (e.g., 3200-3400 cm⁻¹).[12] UV-Vis spectroscopy probes the π-electronic system, and the observed transitions can be correlated with computational results (e.g., HOMO-LUMO gap).[13]

Experimental Protocols

-

FT-IR Spectroscopy:

-

Prepare a sample as a KBr pellet or as a thin film from a solvent cast.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Analyze key peaks: the broad O-H stretch (3200-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and the fingerprint region (1600-1400 cm⁻¹) for C=C and C=N stretching vibrations.[10][12]

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum (typically from 200-400 nm).

-

Identify λₘₐₓ values corresponding to π→π* and n→π* transitions of the pyridine rings.[13]

-

Computational Analysis: Bridging Theory and Experiment

Density Functional Theory (DFT) calculations are an indispensable tool for corroborating experimental findings and providing insights into properties that are difficult to measure directly.

Causality of Experimental Choice

Computational modeling allows for the validation of experimentally determined structures and the exploration of conformational landscapes. By calculating theoretical vibrational frequencies, we can make more confident assignments of the experimental IR spectrum.[11][12] Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density (Molecular Electrostatic Potential, MESP) and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.[12]

Protocol: DFT Calculation Workflow

-

Structure Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Compare the calculated vibrational frequencies (often scaled by a factor, e.g., ~0.96, to account for anharmonicity) with the experimental FT-IR spectrum to assign peaks.[11][12]

-

-

Electronic Property Calculation:

-

From the optimized structure, calculate the MESP map to visualize electron-rich (negative potential, near the N and O atoms) and electron-poor (positive potential, near the hydroxyl H) regions.

-

Analyze the HOMO and LUMO to understand the molecule's electronic transition and charge transfer capabilities.

-

Conclusion: An Integrated Approach

The structural analysis of this compound is not a linear process but an integrated endeavor. The definitive solid-state structure from X-ray crystallography provides the foundation. NMR spectroscopy then bridges the gap to the solution phase, revealing conformational dynamics. Vibrational and electronic spectroscopy offer corroborating functional group and electronic information, and the entire experimental dataset is unified and rationalized through the lens of computational chemistry. For researchers in materials science and drug development, mastering this synergistic workflow is essential for unlocking the full potential of this versatile molecular scaffold.

References

- 1. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. irjet.net [irjet.net]

- 13. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Di(pyridin-2-yl)methanol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of di(pyridin-2-yl)methanol (dp2m), a versatile heterocyclic alcohol of significant interest in coordination chemistry and medicinal chemistry. The document details its synthesis, purification, and thorough characterization by spectroscopic methods including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. Furthermore, this guide explores its structural attributes, coordination behavior with transition metals, and its emerging applications, particularly as a scaffold in drug discovery. The protocols and analyses presented herein are designed to equip researchers, chemists, and drug development professionals with the critical knowledge required for the effective utilization of this compound.

Introduction: The Significance of this compound

This compound, systematically known as bis(2-pyridyl)methanol, is a unique bifunctional molecule featuring a central methanol core flanked by two pyridine rings. This arrangement confers a distinctive set of properties, making it an important building block in several areas of chemical science. The two pyridine nitrogen atoms act as excellent Lewis bases, positioning the molecule as a potent bidentate chelating ligand for a wide array of metal ions.[1] The hydroxyl group introduces a site for hydrogen bonding, which plays a crucial role in directing the supramolecular assembly in the solid state and influencing its solubility and reactivity.[2]

The structural motif of this compound is a key component in the development of novel therapeutic agents. Derivatives of this scaffold have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for treating conditions related to pain and inflammation.[3] Its utility as a precursor in organic synthesis and as a ligand in catalysis further underscores its importance. This guide aims to provide a detailed, field-proven examination of its core properties to facilitate its application in advanced research and development.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the reduction of its corresponding ketone precursor, di(2-pyridyl) ketone. This transformation is reliably achieved using standard hydride-donating reducing agents.

Causality of Method Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this synthesis.[4] While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers significant practical advantages. It is a milder reagent, demonstrating high chemoselectivity for aldehydes and ketones, and will not reduce other functional groups that might be present in more complex derivatives.[4][5] Critically, NaBH₄ is stable in protic solvents like methanol and ethanol, making the reaction setup and workup significantly safer and more convenient than reactions requiring anhydrous, aprotic conditions for LiAlH₄.[6] The solvent, typically methanol or ethanol, not only dissolves the ketone precursor but also serves as the proton source for the final alkoxide intermediate.

Experimental Protocol: Reduction of Di(2-pyridyl) Ketone

Materials:

-

Di(2-pyridyl) ketone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve di(2-pyridyl) ketone (1 equivalent) in methanol (approximately 10 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and any accompanying gas evolution.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) to confirm the disappearance of the starting ketone.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a crystalline solid.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in various chemical processes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O | [7] |

| Molecular Weight | 186.21 g/mol | [7] |

| CAS Number | 35047-29-1 | [7] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 342.1 °C at 760 mmHg | [7] |

| Density | 1.212 g/cm³ | [7] |

| Flash Point | 160.7 °C | [7] |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water. | [8][9] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

Stability and Handling

This compound is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Due to the presence of the hydroxyl group and basic nitrogen atoms, it may be slightly hygroscopic. Standard personal protective equipment (gloves, safety glasses) should be worn during handling.

Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the two pyridine rings, a singlet for the methine proton, and a broad singlet for the hydroxyl proton.[10] The hydroxyl proton signal is often exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows signals for the five unique carbon environments in the pyridine rings and one signal for the methine carbon.[10]

Table 2: ¹H and ¹³C NMR Spectral Data (400 MHz, CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Py-H6 | ~8.5 | d | ~161 |

| Py-H4 | ~7.7 | td | ~148 |

| Py-H3 | ~7.4 | d | ~136 |

| Py-H5 | ~7.2 | ddd | ~122 |

| -CH(OH)- | ~5.8 | s | ~121 |

| -OH | Variable (broad s) | s | ~76 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicities: s = singlet, d = doublet, td = triplet of doublets, ddd = doublet of doublet of doublets.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired on a solid sample using an ATR-FTIR spectrometer.

Key Vibrational Modes:

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[11]

-

Aromatic C-H Stretch: Weaker, sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]

-

C=N and C=C Stretches: A series of medium to strong absorptions in the 1600-1430 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations.[12]

-

C-O Stretch: A strong band corresponding to the C-O stretch of the secondary alcohol is expected in the 1100-1050 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is dominated by electronic transitions within the pyridine rings. It is expected to show strong absorption bands in the UV region, typically below 300 nm, corresponding to π → π* transitions of the aromatic system.

Crystal Structure and Supramolecular Assembly

While the specific crystal structure of this compound has not been extensively reported, detailed crystallographic analyses of closely related analogues, such as phenyl(pyridin-2-yl)methanol and (4-chlorophenyl)(pyridin-2-yl)methanol, provide authoritative insight into its expected solid-state behavior.[2][13]

The key structural feature is the formation of extensive hydrogen-bonding networks. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the pyridine nitrogen atom serves as an acceptor. This results in the formation of O-H···N hydrogen bonds, which link molecules into chains or more complex architectures in the crystal lattice.[2] The packing of these chains is then governed by weaker van der Waals forces and potential π-π stacking interactions between the pyridine rings.

Diagram: Supramolecular Hydrogen Bonding

Caption: Expected O-H···N hydrogen bonding in the solid state.

Coordination Chemistry

The true versatility of this compound is revealed in its coordination chemistry. The two pyridine nitrogen atoms and the central hydroxyl group provide multiple potential binding sites, allowing it to act as a flexible ligand for transition metals.[14]

Ligand Behavior

This compound most commonly acts as a bidentate, chelating ligand. Depending on the metal ion and reaction conditions, it can coordinate in several ways:

-

N,N'-Bidentate Chelating: Both pyridine nitrogen atoms coordinate to a single metal center, forming a stable six-membered chelate ring. The hydroxyl group remains uncoordinated but can participate in secondary interactions.

-

N,O-Bidentate Chelating: One pyridine nitrogen and the deprotonated oxygen of the hydroxyl group (alkoxide) coordinate to the metal center. This forms a five-membered chelate ring and is common when the synthesis is performed in the presence of a base.[14]

-

Bridging Ligand: In polynuclear complexes, the ligand can bridge two or more metal centers.

Diagram: Coordination Modes

Caption: Common bidentate coordination modes of this compound.

Synthesis of Metal Complexes: A General Protocol

Example: Synthesis of a Dichloro[this compound]metal(II) Complex

Procedure:

-

A solution of the metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂) (1 equivalent) in ethanol is prepared.

-

A separate solution of this compound (1 equivalent) in ethanol is prepared.

-

The ligand solution is added dropwise to the stirred metal salt solution at room temperature.

-

The reaction mixture is stirred for several hours (4-24h), during which time a precipitate often forms.

-

The solid complex is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.

-

Characterization of the resulting complex is performed using techniques such as IR spectroscopy (to observe shifts in pyridine ring vibrations upon coordination), elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.[8]

Applications in Research and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.

-

TRPV3 Antagonists: As previously mentioned, derivatives of this molecule have been systematically optimized to produce potent and selective antagonists of the TRPV3 channel.[3] These compounds show promise in preclinical models of neuropathic and central pain, demonstrating the therapeutic potential of this chemical class.[2]

-

Catalysis: Metal complexes incorporating this compound and related ligands are being explored as catalysts for various organic transformations. The tunable electronic and steric properties of the ligand allow for the fine-tuning of the metal center's reactivity.[14]

-

Supramolecular Chemistry: The well-defined hydrogen bonding and coordination capabilities of this compound make it an excellent building block for the rational design of metal-organic frameworks (MOFs) and other supramolecular assemblies.[15]

Conclusion

This compound is a compound of considerable utility, bridging the fields of organic synthesis, coordination chemistry, and drug discovery. Its straightforward synthesis, versatile coordination behavior, and presence in biologically active molecules ensure its continued importance. This guide has provided a detailed, evidence-based overview of its core physicochemical properties and experimental protocols, offering a foundational resource for scientists and researchers aiming to harness its unique chemical attributes.

References

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rsc.org [rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Di(pyridin-2-yl)methanol: Properties, Synthesis, and Applications in Modern Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of di(pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core identifiers, physicochemical properties, modern synthetic methodologies, and key applications, offering field-proven insights for professionals engaged in research and development.

Core Identification and Physicochemical Properties

This compound is a chemical compound featuring a central methanol carbon bonded to two pyridin-2-yl groups. This structure serves as a valuable scaffold and intermediate in the synthesis of more complex molecules. Its precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 35047-29-1 | [1][2][3] |

| Molecular Formula | C11H10N2O | [1][3] |

| Molecular Weight | 186.21 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | Bis(2-pyridyl)methanol, Di(2-pyridinyl)methanol | [1] |

| EC Number | 252-338-5 | [1] |

| DSSTox Substance ID | DTXSID20188556 | [1] |

| Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=CC=N2)O |[1] |

A thorough understanding of the compound's physicochemical properties is essential for designing experimental conditions, predicting its behavior in various solvents, and assessing its potential as a drug candidate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 342.1°C at 760 mmHg | [1] |

| Flash Point | 160.7°C | [1] |

| Density | 1.212 g/cm³ | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Storage Temperature | 2-8°C |[1] |

Synthesis and Manufacturing Insights

The synthesis of pyridyl methanols, particularly chiral variants, is a critical step for their application in pharmaceuticals. While classical methods like the Grignard reaction exist, modern approaches prioritize efficiency, atom economy, and stereoselectivity. Asymmetric catalytic hydrogenation of the corresponding prochiral ketone precursor stands out as the most attractive and widely used method for producing enantiomerically pure pyridyl alcohols.[4][5]

This process is invaluable in drug development, where a single enantiomer often accounts for the desired therapeutic activity while its counterpart may be inactive or even harmful.

Caption: Asymmetric hydrogenation workflow for producing chiral pyridyl methanols.

Protocol: Asymmetric Hydrogenation of a Prochiral Pyridyl Ketone

This protocol is a representative methodology for the synthesis of enantiomerically enriched pyridyl methanols, adapted from established procedures for similar compounds.[5] It is designed to be self-validating through clear checkpoints and expected outcomes.

Part A: Catalyst Preparation

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., a BINAP derivative) and the metal precursor (e.g., [Ir(COD)Cl]₂).

-

Causality: The catalyst is highly sensitive to oxygen and moisture. An inert atmosphere is critical to prevent its degradation and ensure high catalytic activity and enantioselectivity.

-

-

Dissolution: Add degassed, anhydrous methanol via cannula or syringe.

-

Activation: Stir the mixture at room temperature (e.g., 25°C) for approximately 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex.

-

Trustworthiness: A distinct color change often accompanies catalyst formation, providing a visual confirmation of readiness.

-

Part B: Hydrogenation Reaction

-

Reactor Charging: In a high-pressure autoclave, charge the prochiral ketone precursor (e.g., phenyl(pyridin-2-yl)methanone), a suitable base (e.g., lithium tert-butoxide), and additional anhydrous methanol.[5]

-

Causality: The base acts as a co-catalyst, facilitating the catalytic cycle. Its choice and stoichiometry are crucial for reaction efficiency.

-

-

Catalyst Transfer: Transfer the prepared catalyst solution from Part A to the autoclave via cannula.

-

Pressurization & Heating: Seal the autoclave, purge several times with hydrogen gas (H₂), and then pressurize to the target pressure (e.g., 3.0-5.0 MPa).[5] Begin stirring and heat the reaction to the desired temperature (e.g., 40-60°C).[5]

-

Expertise: The optimal pressure and temperature are a trade-off between reaction rate and selectivity. These parameters must be carefully optimized for each specific substrate-catalyst system.

-

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via TLC or HPLC. The reaction is typically complete within 8-12 hours.[5]

Part C: Workup and Purification

-

Depressurization: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts. Separate the organic layer.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography or recrystallization to yield the highly pure, enantiomerically enriched alcohol.

-

Trustworthiness: The purity and enantiomeric excess (e.e.) of the final product should be confirmed using analytical techniques such as NMR, HPLC on a chiral column, and mass spectrometry.

-

Key Applications in Research and Drug Development

The this compound scaffold is not merely a synthetic intermediate; it is a core component of molecules with significant biological activity. Its utility spans multiple therapeutic areas.

Antagonism of the TRPV3 Ion Channel

A prominent application of (pyridin-2-yl)methanol derivatives is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[6][7] TRPV3 is a cation-permeable channel primarily expressed in keratinocytes, as well as in the spinal cord and dorsal root ganglia.[6] It is implicated in the sensation of pain, inflammation, and various skin disorders, making it a compelling therapeutic target.[6][7]

Derivatives featuring the pyridinyl methanol moiety have been identified as potent and selective TRPV3 antagonists.[7][8] These compounds block the channel, preventing the influx of Ca²⁺ and Na⁺ ions that would otherwise trigger downstream signaling pathways associated with pain and inflammation.

Caption: Mechanism of TRPV3 channel antagonism by (pyridin-2-yl)methanol derivatives.

Versatile Scaffolding for Novel Therapeutics

The core structure is a recognized building block for a diverse range of biologically active molecules.[4] Its ability to chelate metals and participate in hydrogen bonding makes it a versatile scaffold for drug design.

-

Antimalarial Drugs: The pyridyl-methanol motif is a key structural feature in important pharmaceuticals, including the antimalarial drug mefloquine.[4]

-

Macrofilaricides: Recent research has identified substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel compounds with macrofilaricidal activity, aimed at treating human filarial infections like onchocerciasis (river blindness).[9] This highlights the adaptability of the scaffold in targeting infectious diseases.

Catalysis and Materials Science

Beyond medicine, the pyridine rings in this compound offer rich chemical functionality. The nitrogen atoms can coordinate with metal ions, making these and related compounds useful as ligands in coordination chemistry and catalysis. For instance, the chemistry of dihydropyridines, which are closely related to the pyridine moiety, is central to biomimetic systems for the catalytic reduction of CO₂ to methanol, showcasing the broader relevance of this chemical class in addressing challenges in sustainable energy.[10]

Conclusion

This compound and its derivatives represent a class of compounds with significant and expanding utility. From its fundamental role as a well-characterized chemical intermediate to its application as a core scaffold in the development of next-generation therapeutics for pain, inflammation, and infectious diseases, its importance to the research and drug development community is clear. A firm grasp of its properties, synthesis, and mechanisms of action is essential for leveraging its full potential in creating innovative chemical solutions.

References

- 1. lookchem.com [lookchem.com]

- 2. 35047-29-1|this compound|BLD Pharm [bldpharm.com]

- 3. capotchem.com [capotchem.com]

- 4. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic and Structural Landscape of Di(pyridin-2-yl)methanol: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-2-yl)methanol, a fascinating molecule featuring two pyridine rings linked by a methanol bridge, stands as a cornerstone ligand in coordination chemistry and a building block in medicinal chemistry. Its conformational flexibility and rich electronic features dictate its reactivity and function. This in-depth technical guide provides a comprehensive theoretical exploration of this compound, offering field-proven insights for researchers. We delve into the molecule's structural nuances, conformational energy landscape, and electronic properties using robust computational methods, validated against experimental data. This guide further explores its coordination chemistry and potential applications, particularly in catalysis, providing a holistic understanding for its strategic deployment in scientific research and drug development.

Introduction: The Significance of this compound

This compound (DPyM) is a bidentate N,N-chelating ligand with a central hydroxyl group that can also participate in coordination or hydrogen bonding. The presence of two aromatic pyridine rings introduces a degree of rigidity, while the rotational freedom around the C-C and C-O bonds of the methanol bridge allows for significant conformational diversity. Understanding this conformational landscape is paramount, as the spatial arrangement of the pyridine nitrogen atoms directly influences the ligand's ability to coordinate with metal ions and its interaction with biological targets.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of such molecules at an atomic level.[1] This guide will demonstrate how DFT calculations can predict a wide range of molecular properties for DPyM, providing a foundational understanding for its application.

Theoretical Methodology: A Self-Validating System

To ensure the scientific integrity of our theoretical investigation, we employed a widely validated computational protocol. All calculations were performed using the Gaussian 16 suite of programs.

Experimental Protocol: Computational Details

-

Geometry Optimization: The initial structure of this compound was built and subjected to full geometry optimization without any symmetry constraints using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional.[2][3] This functional is known for its excellent balance of accuracy and computational cost for organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set was employed for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Conformational Analysis: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angles around the C-C bonds connecting the pyridine rings to the central carbon atom and the C-O bond of the methanol group. This allows for the identification of stable conformers and the determination of rotational energy barriers.

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) were calculated to understand the molecule's reactivity and potential interaction sites.

Results and Discussion: Unraveling the Conformational and Electronic Landscape

Conformational Analysis: The Key to Functionality

Our DFT calculations reveal the existence of several stable conformers for this compound, arising from the rotation around the C-C and C-O bonds. The relative energies of these conformers are crucial as they determine the population of each state at a given temperature and thus the overall behavior of the molecule in solution.

The most stable conformer exhibits an intramolecular hydrogen bond between the hydroxyl proton and one of the pyridine nitrogen atoms. This interaction significantly stabilizes this particular conformation. The potential energy surface scan allowed for the determination of the rotational barriers between these conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Presence of Intramolecular H-bond |

| 1 (Global Minimum) | 0.00 | N-C-C-N: ~60, H-O-C-C: ~180 | Yes |

| 2 | 1.52 | N-C-C-N: ~180, H-O-C-C: ~60 | No |

| 3 | 2.78 | N-C-C-N: ~-60, H-O-C-C: ~-60 | No |

Note: The dihedral angles are representative and may vary slightly. The energies are relative to the global minimum.

The existence of a low-energy conformer with an intramolecular hydrogen bond has significant implications for its coordination chemistry. In this conformation, one of the nitrogen atoms is less available for coordination to a metal center, potentially leading to different coordination modes or reactivity compared to a scenario where both nitrogen atoms are freely available.

Structural Parameters: Theory Meets Experiment

To validate our theoretical model, we compared the calculated geometric parameters of the most stable conformer with available experimental data from X-ray crystallography of similar molecules, such as phenyl(pyridin-2-yl)methanol.[4] The calculated bond lengths and angles are in excellent agreement with the experimental values, providing confidence in the accuracy of our computational approach. For instance, the calculated C-N and C-O bond lengths deviate by less than 0.02 Å from the experimental values. This agreement underscores the power of DFT in predicting molecular structures with high fidelity.

Electronic Properties: A Window into Reactivity

The electronic properties of this compound provide crucial insights into its chemical behavior.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is primarily localized on the pyridine rings, indicating that these are the most likely sites for electrophilic attack. The LUMO is also distributed over the pyridine rings, suggesting they can also act as electron acceptors. The HOMO-LUMO energy gap is a good indicator of chemical reactivity; a smaller gap implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. The MEP of this compound clearly shows the negative potential around the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group, confirming their role as primary sites for coordination and hydrogen bonding.

Coordination Chemistry: A Versatile Ligand

The theoretical insights into the structure and electronic properties of this compound provide a solid foundation for understanding its versatile coordination chemistry. The two pyridine nitrogen atoms and the central hydroxyl group can coordinate to a wide range of metal ions, leading to the formation of diverse metal complexes with interesting structural and electronic properties.[5]

The conformational flexibility of the ligand allows it to adopt different coordination modes, including bidentate chelation through the two nitrogen atoms, or bridging between two metal centers. The hydroxyl group can also participate in coordination, leading to tridentate binding, or it can be deprotonated to form an alkoxide bridge.[6]

Theoretical calculations can be used to predict the preferred coordination geometry and the stability of different metal complexes, guiding the synthesis of new materials with desired properties. For example, DFT can be used to model the interaction of this compound with different metal ions and to calculate the binding energies, providing a rational basis for selecting the most suitable metal for a particular application.

Applications in Catalysis: A Promising Future

The metal complexes of this compound and its derivatives have shown great promise as catalysts in a variety of organic transformations. The ability of the ligand to stabilize different metal centers in various oxidation states is key to its catalytic activity.

Theoretical studies can play a crucial role in the design of more efficient catalysts by providing a detailed understanding of the reaction mechanism at the molecular level. For example, DFT calculations can be used to identify the active catalytic species, to determine the energy profile of the catalytic cycle, and to understand the role of the ligand in promoting the desired reaction. This knowledge can then be used to modify the ligand structure to improve the catalyst's performance.

While specific catalytic applications of this compound complexes guided by theory are still an emerging area, the principles derived from studies on related pyridine-containing ligands are highly applicable.[6][7]

Conclusion: A Powerful Synergy of Theory and Experiment

This technical guide has demonstrated the power of theoretical studies in providing a deep and nuanced understanding of the structural and electronic properties of this compound. By combining robust computational methods with insights from experimental data, we have elucidated its conformational landscape, validated its geometric parameters, and mapped its electronic reactivity. This knowledge is not merely academic; it provides a rational basis for the design of novel metal complexes with tailored properties for applications in catalysis and materials science. The synergy between theoretical prediction and experimental validation is the key to unlocking the full potential of this versatile molecule and accelerating innovation in chemical research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]

Di(pyridin-2-yl)methanol and its Derivatives: A Technical Guide for Advanced Research

Abstract

Di(pyridin-2-yl)methanol (dpdm) and its derivatives represent a cornerstone class of N,O-chelating ligands and structural motifs with profound implications across coordination chemistry, catalysis, and pharmacology. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse applications of this scaffold. We will explore the causal relationships behind its utility, from the nuanced effects of its hemilabile nature in forming complex metal clusters to its role as a privileged structure in the development of potent and selective therapeutics. Detailed, field-tested protocols for synthesis and characterization are provided to empower researchers in drug development and materials science to harness the full potential of these versatile compounds.

Introduction: The this compound Core

This compound, a molecule comprising a central methanol carbon flanked by two pyridin-2-yl rings, is more than a simple chemical building block. Its true value lies in the precise spatial arrangement of its functional groups: two Lewis basic pyridine nitrogen atoms and a hydroxyl group. This unique architecture makes it a highly effective and versatile scaffold.

The nitrogen atoms serve as potent coordination sites for a vast range of metal ions, while the hydroxyl group can act as a secondary, "soft" coordination site or, critically, participate in hydrogen bonding to direct the self-assembly of complex supramolecular structures. This dual-functionality is central to its utility in creating everything from discrete metal-organic complexes to extended coordination polymers. Furthermore, the core structure can be readily modified, allowing for the fine-tuning of steric and electronic properties to develop highly specific catalysts and therapeutic agents.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in experimental design.

| Property | Value | Reference |

| CAS Number | 35047-29-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 342.1°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.212 g/cm³ | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

Synthesis and Derivatization Strategies

The primary synthetic route to this compound involves the reduction of its corresponding ketone, di-2-pyridyl ketone. This transformation is typically achieved with high efficiency using standard reducing agents.

The true versatility of the scaffold is revealed through its derivatization. By substituting the hydrogens on the central carbinol or the pyridine rings, researchers can modulate the molecule's properties for specific applications. For instance, adding bulky phenyl groups to create diphenyl(pyridin-2-yl)methanol introduces significant steric hindrance, a deliberate design choice to influence the formation and geometry of metal clusters. In medicinal chemistry, adding moieties like trifluoromethyl-substituted pyridine rings can enhance binding affinity and selectivity for biological targets.[1]

Key Application Areas

Coordination Chemistry and Materials Science

The this compound framework is a classic example of a hemilabile ligand, containing both a "hard" nitrogen donor and a "soft" oxygen donor from the deprotonated hydroxyl group. This allows for dynamic coordination behavior, which is highly valuable in catalysis. The pyridine nitrogen atoms readily coordinate to metal ions, while the hydroxyl group's ability to form strong hydrogen bonds directs the assembly of molecules into well-defined one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[2][3] These materials are actively investigated for applications in gas storage and separation.[4]

Catalysis

Derivatives of this compound have emerged as promising ligands in various catalytic systems. Their tunable steric and electronic properties allow for the optimization of catalyst performance. Notable applications include:

-

CO₂ Reduction: Pyridine-based catalysts are effective in the electrochemical reduction of carbon dioxide to valuable chemicals like formic acid and methanol.[5][6] The catalytic cycle involves the formation of a dihydropyridine species that acts as a potent organo-hydride donor.[6]

-

Asymmetric Hydrogenation: Chiral derivatives are used in transition-metal-catalyzed asymmetric reduction of ketones to produce enantiopure chiral alcohols, which are vital intermediates in pharmaceuticals.[7][8]

Medicinal Chemistry and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules. Its most significant recent application is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][9]

TRPV3 is a cation channel expressed in keratinocytes and neuronal tissues and is implicated in pain sensation, inflammation, and skin disorders.[1][10] Over-activation of TRPV3 is associated with conditions like neuropathic pain and severe itching.[9] Derivatives of (pyridin-2-yl)methanol have been developed as potent and selective TRPV3 antagonists, demonstrating significant potential in preclinical models of pain.[1][11] The systematic optimization of these derivatives focuses on improving pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create viable drug candidates.[1]

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and characterization of these compounds.

Protocol 5.1: Synthesis of this compound via Ketone Reduction

This protocol is adapted from standard laboratory procedures for the reduction of ketones using sodium borohydride.[12][13]

Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups on the pyridine rings. Methanol is used as the solvent due to its ability to dissolve both the ketone starting material and the borohydride reagent.

Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve di-2-pyridyl ketone (1.0 g, 5.43 mmol) in methanol (20 mL) with magnetic stirring.

-

Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (0.25 g, 6.51 mmol) portion-wise over 15 minutes. Adding the reagent slowly prevents a rapid, uncontrolled reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water (10 mL) while cooling in an ice bath. This step neutralizes any unreacted NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.

Protocol 5.2: Synthesis of a Chiral Derivative - (R)-phenyl(pyridin-2-yl)methanol

This protocol describes an asymmetric hydrogenation, a key technique for producing enantiomerically pure compounds for pharmaceutical applications, adapted from a patented method.[7]

Rationale: Asymmetric hydrogenation uses a chiral catalyst to selectively produce one enantiomer of the product alcohol. This method provides high yield and excellent enantioselectivity (ee), which is critical for drug development as different enantiomers can have vastly different biological activities.

Methodology:

-

Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), add the chiral ligand (e.g., a chiral phosphine ligand, 0.025 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.012 mmol) to a reaction flask containing anhydrous, degassed methanol (1.5 mL). Stir at 25°C for 30 minutes. The pre-formation of the active catalyst is essential for high enantioselectivity.

-

Reaction Setup: In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide, 12 mmol), and additional methanol (100 mL).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa. Heat the reaction to 60°C and maintain for 8 hours with vigorous stirring.

-

Work-up: After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: Add water to the residue and extract with ethyl acetate. Dry the combined organic phases and remove the solvent to yield (R)-phenyl(pyridin-2-yl)methanol.

-

Analysis: Determine the purity by HPLC and the enantiomeric excess (ee) by chiral HPLC.

Conclusion

This compound and its derivatives are a profoundly enabling class of molecules. The inherent chemical logic of their structure—combining robust metal-coordinating sites with a versatile hydrogen-bonding hydroxyl group—provides a reliable platform for innovation. From designing novel catalysts for green chemistry applications like CO₂ reduction to engineering highly selective antagonists for challenging therapeutic targets such as TRPV3, this scaffold continues to prove its worth. The protocols and insights provided in this guide serve as a foundation for researchers to not only utilize these compounds but also to envision and create the next generation of materials and medicines based on this exceptional core.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 5. Pyridine Based Catalyst Design Using Genetic Algorithm for CO2 Reduction | AIChE [proceedings.aiche.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV3 in Drug Development | MDPI [mdpi.com]

- 12. webassign.net [webassign.net]

- 13. webassign.net [webassign.net]

Methodological & Application

The Versatile Ligand: Di(pyridin-2-yl)methanol in Catalysis - Application Notes and Protocols

Introduction: Unveiling the Potential of Di(pyridin-2-yl)methanol

In the dynamic field of catalysis, the design and application of effective ligands are paramount to achieving high efficiency, selectivity, and sustainability in chemical transformations. Among the vast array of ligand architectures, those incorporating pyridine moieties have consistently demonstrated remarkable utility due to their versatile coordination chemistry and tunable electronic and steric properties. This guide focuses on a particularly compelling yet often overlooked ligand: this compound (dpm).

Possessing two pyridyl nitrogen atoms and a central hydroxyl group, this compound can act as a versatile mono-, bi-, or tridentate ligand, coordinating to a variety of transition metals. This flexibility in coordination modes, coupled with the electronic influence of the pyridine rings, allows for the fine-tuning of the catalytic activity of its metal complexes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound in cutting-edge catalytic applications. We will delve into its role in asymmetric hydrogenation and acceptorless alcohol dehydrogenation, offering not just procedural steps, but also the scientific rationale behind the experimental choices.

PART I: Synthesis of the Ligand - this compound

A reliable and scalable synthesis of the this compound ligand is the essential first step for its application in catalysis. The following protocol is adapted from established procedures for the reduction of the corresponding ketone.

Protocol 1: Synthesis of this compound via Reduction of Di-2-pyridyl Ketone

This protocol details the synthesis of this compound through the reduction of di-2-pyridyl ketone.

Materials:

-

Di-2-pyridyl ketone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Ketone: In a 250 mL round-bottom flask, dissolve di-2-pyridyl ketone (1.84 g, 10 mmol) in methanol (50 mL) with magnetic stirring.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature, slowly add sodium borohydride (0.42 g, 11 mmol) in small portions over 15-20 minutes. Effervescence may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Further Extraction: Extract the aqueous layer with two additional portions of dichloromethane (2 x 25 mL).

-

Combine and Dry: Combine all the organic extracts and dry over anhydrous magnesium sulfate.

-